![molecular formula C21H23N3O6S2 B2942683 (Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-03-7](/img/structure/B2942683.png)
(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Description
This compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It contains a benzoyl group, a sulfamoyl group, and a butoxy group attached to the benzo[d]thiazole core. These functional groups could potentially influence the compound’s reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core with additional functional groups attached. The exact structure would need to be confirmed using techniques such as NMR spectroscopy .Chemical Reactions Analysis
Benzo[d]thiazole derivatives can participate in a variety of chemical reactions, often influenced by the additional functional groups present . The exact reactions this compound could undergo would depend on the specific conditions and reagents used.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfamoyl group could increase its water solubility compared to other benzo[d]thiazole derivatives .Mechanism of Action
properties
IUPAC Name |
methyl 2-[2-(3-butoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O6S2/c1-3-4-10-30-15-7-5-6-14(11-15)20(26)23-21-24(13-19(25)29-2)17-9-8-16(32(22,27)28)12-18(17)31-21/h5-9,11-12H,3-4,10,13H2,1-2H3,(H2,22,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWSOPKFYKTZEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-methyl 2-(2-((3-butoxybenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate |
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